![molecular formula C26H20ClNO2 B2894277 2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone CAS No. 298204-90-7](/img/structure/B2894277.png)
2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone is a useful research compound. Its molecular formula is C26H20ClNO2 and its molecular weight is 413.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antineoplastic Activity : A study by Zee-Cheng et al. (1979) explored the antineoplastic (anticancer) activity of various anthraquinones and naphthoquinones. They found that certain anthraquinones with specific amino-substituted side chains showed superior antineoplastic activity. This suggests potential applications of 2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone derivatives in cancer treatment (Zee-Cheng et al., 1979).
Antifungal Properties : Pawar et al. (2014) synthesized and evaluated 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone derivatives for their antifungal properties. They found these compounds to be effective against various fungal strains, suggesting the potential of this compound derivatives in antifungal applications (Pawar et al., 2014).
Synthesis and Biological Activity : Chang et al. (1999) focused on the synthesis and biological activity of various 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones, uncovering their potential as new classes of antineoplastic agents (Chang et al., 1999).
Molecular Structures and Antiproliferative Activity : Pal et al. (2013) investigated the molecular structures and antiproliferative activities of 2-chloro-3-(n-alkylamino)-1,4-napthoquinone derivatives. Their research suggests these compounds could have specific applications in targeting certain cancer cell lines (Pal et al., 2013).
Electrochemical Properties : Studies have also examined the electrochemical properties of naphthoquinone derivatives, which could be relevant for applications in electrochemistry and materials science. For instance, Calabrese et al. (1983) investigated the mediated electrochemical reduction of oxygen to hydrogen peroxide using naphthoquinone derivatives (Calabrese et al., 1983).
Photocycloaddition Properties : Cleridou et al. (2000) studied the photocycloaddition of arylethenes to 2-substituted-1,4-naphthoquinones, which could have implications in photochemistry and material science (Cleridou et al., 2000).
Propiedades
IUPAC Name |
2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO2/c27-24-23(25(29)21-13-7-8-14-22(21)26(24)30)15-16-28(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-16H,17-18H2/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARDAMRPWFEAQC-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=CC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/C=C/C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
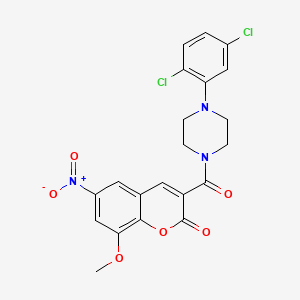
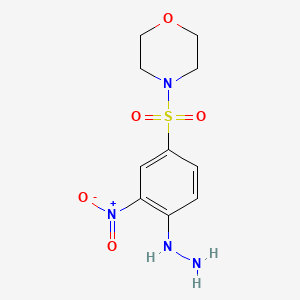
![N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propyl)propanamide](/img/structure/B2894201.png)
![N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894202.png)
![3-(4-fluorophenyl)-N-(2-methoxybenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2894203.png)
![3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894204.png)
![(E)-[1-(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)ethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2894206.png)
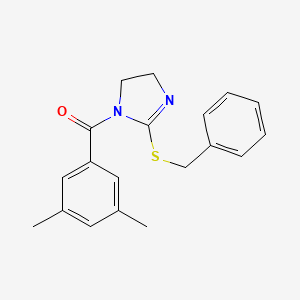
![4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2894208.png)
![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]prop-2-enamide](/img/structure/B2894210.png)
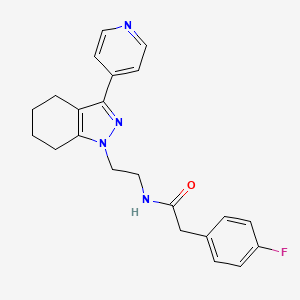
![(2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one](/img/structure/B2894214.png)
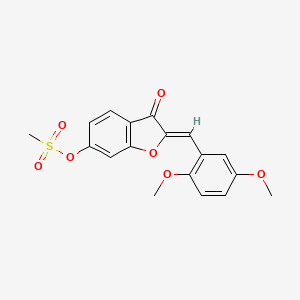
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride](/img/structure/B2894217.png)
